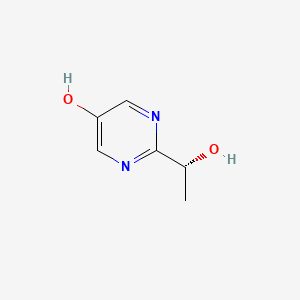
((4-Nitrophenyl)amino)(prop-2-ynylamino)methane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Nitrophenyl)amino)(prop-2-ynylamino)methane-1-thione, also known as NAPT, is a chemical compound that has been widely studied for its potential therapeutic applications. NAPT has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Applications De Recherche Scientifique
Nitrophenyl Compounds in Atmospheric Chemistry
Nitrophenyl compounds have been studied extensively in the context of atmospheric chemistry. Research by Harrison et al. (2005) reviews the occurrence of nitrophenols in the atmosphere, highlighting their formation from combustion processes and atmospheric reactions involving phenols. These compounds' presence in various atmospheric phases underscores their relevance in environmental monitoring and understanding atmospheric chemistry processes (Harrison et al., 2005).
Degradation and Stability of Nitrophenyl Derivatives
Barchańska et al. (2019) focused on the degradation processes of nitisinone, a compound containing a nitro-aryl moiety, under various conditions. The study sheds light on the stability of nitrophenyl derivatives and their degradation products, contributing to our understanding of their behavior in pharmaceutical and environmental contexts (Barchańska et al., 2019).
Methane-1-thione in Biological and Environmental Systems
While specific research on methane-1-thione functionalities within the compound of interest is scarce, the broader field of methane research offers insights. Studies on methane's roles in plant physiology and as a greenhouse gas highlight its significance in biological systems and its impact on climate change. For example, research by Li et al. (2019) explores methane's biological roles in plants, indicating potential areas of study for methane-thione derivatives in plant biology and environmental science (Li et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-3-prop-2-ynylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-2-7-11-10(16)12-8-3-5-9(6-4-8)13(14)15/h1,3-6H,7H2,(H2,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMOUGAVNFBSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2568439.png)
![1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B2568440.png)
![(E)-2-((5-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2568441.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2568444.png)
![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568446.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2568448.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-ethyl-8-methoxy-5-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2568450.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568453.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2568458.png)
